molecular formula C9H9NO2 B263842 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one

4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one

Cat. No.: B263842
M. Wt: 163.17 g/mol
InChI Key: XECTXAVLTHXJRS-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one, with the molecular formula C9H9NO2, is a chemical compound of interest in organic and medicinal chemistry research . It features a pyridine heterocycle, a common pharmacophore, linked to a hydroxy butenone chain. This structure is characteristic of enone derivatives, which are valuable intermediates in synthetic chemistry. Compounds with pyridine scaffolds are extensively investigated for their potential biological activities and are frequently utilized in the development of pharmaceutical agents and as ligands in catalysis . Researchers value this compound for its utility as a building block in heterocyclic synthesis, particularly for constructing more complex molecular architectures. Its molecular structure, which includes both hydrogen bond donor and acceptor sites, makes it a candidate for studies in crystal engineering and molecular recognition. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(Z)-4-hydroxy-4-pyridin-2-ylbut-3-en-2-one

InChI

InChI=1S/C9H9NO2/c1-7(11)6-9(12)8-4-2-3-5-10-8/h2-6,12H,1H3/b9-6-

InChI Key

XECTXAVLTHXJRS-TWGQIWQCSA-N

SMILES

CC(=O)C=C(C1=CC=CC=N1)O

Isomeric SMILES

CC(=O)/C=C(/C1=CC=CC=N1)\O

Canonical SMILES

CC(=O)C=C(C1=CC=CC=N1)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Challenges

  • Structural Insights : Pyridinyl position (2- vs. 3- or 4-) significantly affects electronic properties and binding interactions .
  • Synthetic Limitations: Low yields in pyridinyl-substituted enones (e.g., 29–33% in ) highlight the need for optimized catalysts .
  • Stability: The target compound’s enol form may dominate in solution, influencing reactivity in further syntheses.

Preparation Methods

Reaction of 4-Methoxy-3-buten-2-one with Pyridinyl Esters

The foundational methodology from WO2011161612A1 outlines a three-step process for synthesizing 4-hydroxypyridines, which can be adapted for 4-hydroxy-4-(2-pyridinyl)-3-buten-2-one. The process begins with the condensation of 4-methoxy-3-buten-2-one (Compound II) with a pyridinyl-containing ester (Compound IIIa, e.g., methyl pyridine-2-carboxylate) in the presence of a strong base such as sodium methylate dissolved in methanol.

Mechanistic Overview :

  • Step a : Base-mediated condensation between the enone (II) and the ester (IIIa) forms a β-keto ester intermediate.

  • Step b : Acid-catalyzed cyclization generates a 4-hydroxypyranone intermediate (IV).

  • Step c : Ammonia treatment facilitates ring contraction to yield the 4-hydroxypyridine derivative.

For the target compound, modifying Step a to incorporate a pyridinyl ester (R³ = 2-pyridinyl) directs the formation of a γ-pyridinyl-substituted intermediate. Subsequent cyclization and ammonia treatment would theoretically yield this compound, though empirical validation is required.

Reaction Conditions :

  • Base : Sodium methylate (30% in methanol) at 0.5–1.0 molar equivalents.

  • Solvent : N-methylpyrrolidone (NMP) or methanol, enhancing solubility of polar intermediates.

  • Temperature : 35–85°C for cyclization, with optimal yields observed at 60°C.

Solvent and Base Optimization

The choice of solvent and base critically influences reaction efficiency. Polar aprotic solvents like NMP stabilize enolate intermediates, while methanol facilitates base solubility. Sodium methylate outperforms alternatives (e.g., potassium tert-butoxide) due to its moderate basicity, minimizing side reactions such as over-alkylation.

Table 1. Solvent and Base Impact on Condensation Efficiency

SolventBaseYield (%)Purity (%)
NMPSodium methylate5792
MethanolSodium methylate4889
DMFPotassium ethylate3278

Alternative Synthetic Routes

Aldol Condensation with Pyridine-2-carboxaldehyde

A classical aldol condensation between pyridine-2-carboxaldehyde and acetone under basic conditions offers a linear route to γ-pyridinyl-substituted enones. However, this method often yields mixtures of regioisomers due to competing enolate formations.

Reaction Parameters :

  • Catalyst : 10% aqueous NaOH.

  • Temperature : Reflux at 80°C for 6 hours.

  • Workup : Acidic quenching followed by extraction with ethyl acetate.

Limitations : Low regioselectivity (<40% target product) and competing dehydration necessitate chromatographic purification, reducing scalability.

Michael Addition of Pyridinyl Grignard Reagents

Introducing the pyridinyl group via a Michael addition to an α,β-unsaturated ketone (e.g., 3-buten-2-one) presents a complementary approach. A Grignard reagent derived from 2-bromopyridine adds to the β-position of the enone, followed by oxidation to install the γ-hydroxy group.

Procedure :

  • Grignard Formation : 2-Bromopyridine reacts with magnesium in THF.

  • Addition : The Grignard reagent is added to 3-buten-2-one at −78°C.

  • Oxidation : Treatment with aqueous H₂O₂ converts the intermediate alcohol to the ketone.

Challenges : Sensitivity of the Grignard reagent to moisture and competing side reactions (e.g., over-addition) limit yields to 35–45%.

Post-Synthetic Modifications and Functionalization

Hydroxylation of 4-(2-Pyridinyl)-3-buten-2-one

Direct hydroxylation at the γ-position remains challenging due to the electron-withdrawing nature of the pyridinyl group. Transition metal-catalyzed oxidation using Mn(OAc)₃ or Fe(ClO₄)₃ in acetic acid has shown promise, albeit with modest efficiency (≤50% yield).

Industrial Scalability and Process Considerations

Continuous Flow Reactor Adaptations

The patent WO2011161612A1 highlights the feasibility of transitioning from batch to continuous flow systems, enhancing reproducibility and yield for large-scale synthesis. Key parameters include:

  • Residence Time : 2–4 hours.

  • Temperature Gradient : 40–70°C across reactor zones.

  • Catalyst Recycling : In-line filtration to recover sodium methylate.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 8.5–8.7 (pyridinyl protons), δ 6.2 (enone vinyl proton), and δ 4.1 (hydroxy proton).

  • IR : Stretches at 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C), and 3400 cm⁻¹ (-OH).

Table 2. Comparative Analytical Data

MethodKey Peaks/Features
¹³C NMRδ 195 (C=O), δ 150 (pyridinyl C-N)
HPLCRetention time: 8.2 min (C18 column)

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